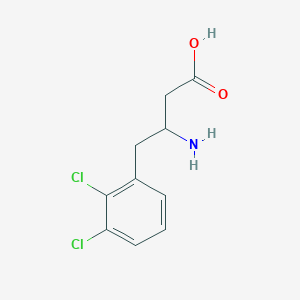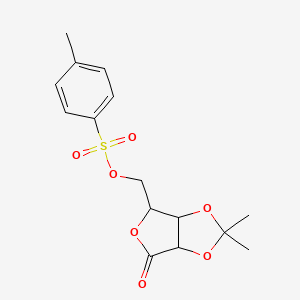
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene is a chemical compound with the molecular formula C14H20Cl2 It is a derivative of benzene, where two chlorine atoms and two tert-butyl groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene can be synthesized through several methods. One common method involves the reaction of 1,4-dibromo-2,5-di-tert-butylbenzene with thionyl chloride (SOCl2) to replace the bromine atoms with chlorine atoms. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination of 1,4-di-tert-butylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). This method allows for efficient production of the compound with high yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The tert-butyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove chlorine atoms and form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include hydrocarbons with tert-butyl groups.
Scientific Research Applications
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-chloro-1,1-dimethylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and tert-butyl groups influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butylbenzene: Lacks chlorine atoms, making it less reactive in substitution reactions.
1,4-Dichlorobenzene: Lacks tert-butyl groups, resulting in different chemical properties and applications.
1,4-Bis(2-bromo-1,1-dimethylethyl)benzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene is unique due to the presence of both chlorine atoms and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
5340-57-8 |
|---|---|
Molecular Formula |
C14H20Cl2 |
Molecular Weight |
259.2 g/mol |
IUPAC Name |
1,4-bis(1-chloro-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C14H20Cl2/c1-13(2,9-15)11-5-7-12(8-6-11)14(3,4)10-16/h5-8H,9-10H2,1-4H3 |
InChI Key |
LBINGXVKLOJXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C1=CC=C(C=C1)C(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B12281188.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)



![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)
![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)


![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)
![(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene](/img/structure/B12281264.png)

![(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride](/img/structure/B12281271.png)
